molecular formula C16H14O4 B14722744 1,3-Benzodioxol-5-ylmethyl phenylacetate CAS No. 5457-86-3

1,3-Benzodioxol-5-ylmethyl phenylacetate

Cat. No.: B14722744
CAS No.: 5457-86-3
M. Wt: 270.28 g/mol
InChI Key: DJSPWYDFRGZDHB-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl phenylacetate is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is also known as benzeneacetic acid 1,3-benzodioxol-5-ylmethyl ester. This compound is characterized by the presence of a benzodioxole ring fused to a phenylacetate moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl phenylacetate typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with phenylacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-phase catalysts can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 1,3-Benzodioxol-5-ylmethyl benzoic acid.

    Reduction: 1,3-Benzodioxol-5-ylmethyl phenylmethanol.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl phenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler structure lacking the phenylacetate moiety.

    Phenylacetic acid: Lacks the benzodioxole ring.

    1,3-Benzodioxol-5-ylmethyl benzoate: Similar structure but with a benzoate group instead of phenylacetate.

Uniqueness

1,3-Benzodioxol-5-ylmethyl phenylacetate is unique due to the combination of the benzodioxole ring and the phenylacetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs mentioned above.

Properties

CAS No.

5457-86-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-phenylacetate

InChI

InChI=1S/C16H14O4/c17-16(9-12-4-2-1-3-5-12)18-10-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2

InChI Key

DJSPWYDFRGZDHB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)CC3=CC=CC=C3

Origin of Product

United States

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